molecular formula C21H20ClN5OS B2435695 2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one CAS No. 422532-64-7

2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2435695
CAS No.: 422532-64-7
M. Wt: 425.94
InChI Key: JQKUHAJSIDAVEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones can be synthesized by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone . Quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .


Chemical Reactions Analysis

Quinazolinones have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Scientific Research Applications

Synthesis and Application in Anti-Inflammatory Drugs

Quinazolin-4-one derivatives, including variants structurally related to 2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one, have been synthesized and demonstrated significant anti-inflammatory activity. These compounds showed inhibition of edema in a dose-dependent manner, highlighting their potential in developing new anti-inflammatory drugs (Kumar & Rajput, 2009).

Role in Synthesis of Quinazolin-4(3H)-ones

The synthesis of quinazolin-4(3H)-ones, a key step in creating compounds like this compound, has been explored, providing valuable insights into the synthetic pathways for such compounds. These synthetic methods are fundamental to the creation of various quinazoline-based pharmaceuticals (Li et al., 2013).

Potential in Treating Atrial Fibrillation

Some quinazolin-4-one derivatives have shown promise in treating atrial fibrillation due to their ability to inhibit IKur currents. Optimization of these compounds has led to the development of candidates with significant effects in pharmacodynamic models and acceptable pharmacokinetic profiles (Gunaga et al., 2017).

Anticancer and Antimicrobial Properties

Certain quinazolin-4-one derivatives, related to the compound , have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines, indicating potential use in cancer treatment. Additionally, these compounds have been studied for antimicrobial properties, which could lead to new therapies for infectious diseases (Mulakayala et al., 2012).

Application in Immunotropic Activities

Research on quinazoline derivatives, similar to the compound of interest, has shown that they can modulate immune responses. These compounds have demonstrated a corrective action on proliferation processes in immunocompetent organs, which could be significant in developing treatments for immune-related conditions (Tsibizova et al., 2021).

Properties

IUPAC Name

2-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5OS/c1-2-3-10-23-20-16-6-4-5-7-17(16)25-21(26-20)29-13-15-11-19(28)27-12-14(22)8-9-18(27)24-15/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKUHAJSIDAVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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